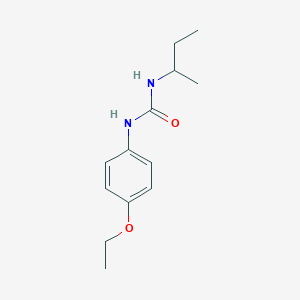
1-Butan-2-yl-3-(4-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butan-2-yl-3-(4-ethoxyphenyl)urea is a member of ureas.
Applications De Recherche Scientifique
Metabolic Pathways Identification
1-Butan-2-yl-3-(4-ethoxyphenyl)urea has been studied in the context of identifying specific metabolites of new designer drugs in human urine. Research by Zaitsu et al. (2009) focused on using GC/MS and LC/MS to identify N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction as major metabolic pathways for these drugs. This work is crucial for understanding the metabolic processing of similar chemical compounds in the human body.
Molecular Device Self-assembly
Research into the complexation and self-assembly of molecular devices has also involved derivatives of 1-Butan-2-yl-3-(4-ethoxyphenyl)urea. Lock et al. (2004) explored how these compounds interact in binary complexes, demonstrating the potential of such molecules in the development of sophisticated molecular devices.
Acetylcholinesterase Inhibitors
Compounds structurally related to 1-Butan-2-yl-3-(4-ethoxyphenyl)urea have been studied for their potential as acetylcholinesterase inhibitors. Vidaluc et al. (1995) synthesized a series of similar compounds to optimize the spacer length between pharmacophoric moieties, indicating applications in treating conditions like Alzheimer's disease.
Antitumor Activities
The antitumor activities of related urea derivatives have been investigated, as seen in the study by Hu et al. (2018). Their research on specific urea compounds provides insights into the development of new anticancer drugs.
Free Radical Scavenging
1-Butan-2-yl-3-(4-ethoxyphenyl)urea derivatives have been examined for their free radical scavenging properties, which could have implications in reducing myocardial infarct size, as noted by Hashimoto et al. (2001).
Oxidative Annulation
Research by Zhang et al. (2017) on the oxidative annulation of related compounds showcases their potential in synthesizing highly functionalized polyheterocyclic compounds, useful in various chemical synthesis applications.
MAP Kinase Inhibition
Studies on p38alpha MAP kinase inhibition, such as the one by Regan et al. (2003), involve derivatives of 1-Butan-2-yl-3-(4-ethoxyphenyl)urea. This research is significant in developing treatments for autoimmune diseases.
Propriétés
Nom du produit |
1-Butan-2-yl-3-(4-ethoxyphenyl)urea |
|---|---|
Formule moléculaire |
C13H20N2O2 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1-butan-2-yl-3-(4-ethoxyphenyl)urea |
InChI |
InChI=1S/C13H20N2O2/c1-4-10(3)14-13(16)15-11-6-8-12(9-7-11)17-5-2/h6-10H,4-5H2,1-3H3,(H2,14,15,16) |
Clé InChI |
AXLAZAFBFRWKPT-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
SMILES canonique |
CCC(C)NC(=O)NC1=CC=C(C=C1)OCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)

![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)
![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)


![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)

![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)



